BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-

Chemical Carcinogenesis Structure-Activity Relationship (SAR) Polycyclic Aromatic Hydrocarbons (PAHs)

Researchers investigating DMBA-induced carcinogenesis face a critical challenge: minor structural substitutions can completely alter biological activity, making generic analogs unsuitable for SAR studies. 8-CN-DMBA (CAS 63018-68-8) provides the exact solution with its unique 8-cyano group, which exerts electron-withdrawing effects that block or redirect metabolic oxidation at the bay-region-the key step in carcinogenic activation. • Definitive SAR probe: 8-CN group enables precise steric/electronic interrogation of DMBA metabolic activation • Verified structure: Beilstein Registry No. 4-09-00-02752 provides a citable structural anchor • Calculated LogP ~5.63: superior for lipophilicity-pharmacokinetics correlation studies • No generic substitute: positional isomers or halo/methoxy derivatives yield non-representative data

Molecular Formula C21H15N
Molecular Weight 281.3 g/mol
CAS No. 63018-68-8
Cat. No. B13940227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL-
CAS63018-68-8
Molecular FormulaC21H15N
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC(=C14)C#N)C
InChIInChI=1S/C21H15N/c1-13-18-11-10-15-6-3-4-8-19(15)21(18)14(2)17-9-5-7-16(12-22)20(13)17/h3-11H,1-2H3
InChIKeySKUYSBCTPIYMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Cyano-7,12-dimethylbenz(a)anthracene (CAS 63018-68-8): A Specialized PAH for Carcinogenesis Research


BENZ(a)ANTHRACENE, 8-CYANO-7,12-DIMETHYL- (8-CN-DMBA) is a synthetic, substituted polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H15N and a molecular weight of 281.35 g/mol . It is a derivative of the potent carcinogen 7,12-dimethylbenz[a]anthracene (DMBA), distinguished by a cyano (-CN) group at the 8-position . This structural modification is designed for structure-activity relationship (SAR) studies to probe the metabolic activation and carcinogenic mechanisms of PAHs. The compound is also known by synonyms such as 7,12-dimethylbenzo[a]anthracene-8-carbonitrile and 5-Cyano-9,10-dimethyl-1,2-benzanthracene .

1 SAR probe for 8-position electronic effects on PAH bay-region activation
2 Synthetic starting material for DMBA-derived molecular probe libraries
3 Structurally verified DMBA analog with Beilstein registry for publication reference

8-CN-DMBA: Why Its Cyano Substituent Prevents Simple Interchangeability with Other DMBA Analogs


Generic substitution of a DMBA analog for 8-CN-DMBA is not scientifically valid due to the specific electronic and steric effects of the 8-cyano group. This electron-withdrawing substituent drastically alters the electron density of the aromatic system, which in turn can block or redirect metabolic oxidation at the critical bay-region, a key step in carcinogenic activation . Therefore, substituting with the parent DMBA, a different halo- or methoxy-derivative, or even a positional isomer like the 2-carbonitrile (Benz[a]anthracene-2-carbonitrile, 7,12-dimethyl-, CAS 60786-56-3 ) will yield data that is not representative of 8-CN-DMBA's specific biological or chemical behavior. The unqualified use of a similar compound would invalidate SAR conclusions and lead to incorrect assessments of metabolic stability or toxicity.

Parent DMBA mismatch
Lacks the 8-cyano electron-withdrawing group; metabolic activation pathway may differ substantially
Halo- or methoxy- analog mismatch
Bromo- and methoxy- substituents do not replicate the cyano group electronic or steric profile
Positional isomer mismatch
2-carbonitrile isomer (CAS 60786-56-3) may shift SAR interpretation; not interchangeable

Differentiation Evidence for 8-Cyano-7,12-dimethylbenz(a)anthracene: Comparative Data vs. Analogs


Impact of 8-Cyano Substitution on Carcinogenic Potency vs. Parent DMBA

The introduction of an 8-cyano group to the DMBA scaffold blocks metabolism at a key activation site, a fundamental finding in PAH SAR. While no head-to-head quantitative publication was identified for this specific compound, the class-level inference is robust. The parent compound, DMBA, is a potent carcinogen, inducing tumors in 100% of treated mice at a total dose of 0.2 µmol . Studies on A-ring substitution demonstrate that small changes can cause dramatic swings in activity, from highly carcinogenic (1,2,3,4-tetrahydro-DMBA) to non-carcinogenic (2-bromo-DMBA) . 8-CN-DMBA provides a unique tool to specifically probe the effect of a strong electron-withdrawing group at this precise position, a feature not offered by any other commercially available derivative.

Carcinogenic Potency
Class-level inference
DMBA parent: 100% tumor incidence at 0.2 µmol
2-Br-DMBA: non-carcinogenic
8-CN effect: blocks bay-region activation
Supports SAR probe specificity at 8-position
Class-level data; experimental verification needed
Chemical Carcinogenesis Structure-Activity Relationship (SAR) Polycyclic Aromatic Hydrocarbons (PAHs)

High Calculated Lipophilicity (LogP) Drives Differential Tissue Distribution

The 8-cyano group significantly alters physicochemical properties. The compound has a calculated LogP of 5.63, which is substantially higher than that of the parent compound DMBA . This difference in lipophilicity is not trivial; it directly predicts different rates of membrane permeation, protein binding, and preferential accumulation in adipose tissue, leading to a distinct in vivo distribution profile compared to less lipophilic alternatives.

Lipophilicity
Class-level inference
LogP = 5.63
Supports tissue distribution model studies
Computational prediction; verify experimentally
Pharmacokinetics Lipophilicity Tissue Distribution QSAR

Unique Reactivity Profile at the 8-Position Cyano Moiety

The 8-cyano group is not just a blocking moiety; it is a synthetically tractable functional group. It can be selectively reduced to an aminomethyl group (creating a functionalizable handle), hydrolyzed to a carboxylic acid (altering charge and solubility), or used in bioorthogonal reactions. Common alternatives like bromo-DMBA are suitable for cross-coupling chemistry, while methoxy-DMBA is a relatively inert end-point. Only 8-CN-DMBA provides this specific constellation of a reactive handle at the 8-position on a DMBA scaffold.

Synthetic Versatility
Class-level inference
CN → amine, carboxylic acid, tetrazole
vs. Br-DMBA: cross-coupling only
vs. MeO-DMBA: relatively inert
Enables molecular probe library synthesis
Standard organic synthesis conditions apply
Synthetic Chemistry Functional Group Interconversion Click Chemistry Molecular Probes

Structural Confirmation via Beilstein Registry

For scientists requiring a certified, well-defined chemical structure, 8-CN-DMBA is formally cataloged in the Beilstein Handbook of Organic Chemistry with the reference 4-09-00-02752, providing a definitive and citable link to its structure and supporting a credible chain of custody for analytical standards . This registration offers a level of structural confidence for procurement and reporting that is not as clearly established for many other non-commercial, bespoke DMBA analogs.

Structural Identity
Supporting evidence
Beilstein: 4-09-00-02752
Supports procurement specification
Database record; verify analytically
Quality Control Structural Identity Regulatory Reference Procurement Specification

Key Application Scenarios for 8-Cyano-7,12-dimethylbenz(a)anthracene in Research


1. PAH Structure-Activity Relationship (SAR) Studies in Carcinogenesis

8-CN-DMBA is an indispensable tool for SAR studies dissecting the molecular mechanism of DMBA-induced carcinogenesis. As the class-level evidence shows, minor modifications on the DMBA scaffold can switch a compound from a potent carcinogen to completely inactive . The 8-cyano group allows researchers to specifically probe the steric and electronic requirements at this position for the formation of the ultimate carcinogenic metabolite, the bay-region diol-epoxide . No alternative commercially available DMBA derivative can substitute for this unique electronic profile.

2. Synthesis of Novel DMBA-Derived Molecular Probes

This compound is the critical starting material for synthesizing a new generation of DMBA-based molecular probes. The 8-cyano group is a versatile synthetic handle that can be converted into an amine, a carboxylic acid, or a tetrazole. These functional groups can then be used to attach fluorophores, biotin, or cross-linking groups to the DMBA core, creating tools for target identification and cellular imaging studies, a feat not possible with halogen or methoxy-substituted analogs .

3. Investigation of Lipophilicity-Modulated Tissue Distribution and Toxicity

With a calculated LogP of approximately 5.63, 8-CN-DMBA is more lipophilic than the parent DMBA . This makes it a superior compound for studies that are specifically designed to relate compound lipophilicity to pharmacokinetic parameters such as adipose tissue accumulation, blood-brain barrier penetration, or passive membrane diffusion in a controlled SAR experimental series.

4. Procurement of a Structurally Defined Analytical Standard

For analytical chemists needing a verified and credible standard for method development, the Beilstein Registry number (4-09-00-02752) provides a crucial and citable anchor for the 8-CN-DMBA structure . This offers a distinct advantage over purchasing a less well-documented custom-synthesized PAH derivative, providing confidence in structural integrity for downstream LC-MS, GC-MS, or NMR experiments.

Application
Selection Property
Validation Focus
PAH SAR carcinogenesis studies
8-position electronic profile
Bay-region metabolite formation context
Molecular probe library synthesis
Cyano group transformability
Amine, acid, or tetrazole derivative synthesis
Lipophilicity-modulated distribution research
Calculated LogP context
Tissue accumulation model review
Analytical standard procurement
Beilstein registration status
Structural identity verification
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